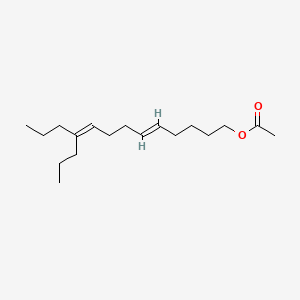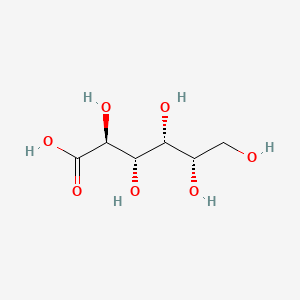
L-Gulonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Gulonic acid is a naturally occurring organic compound with the molecular formula C6H12O7. It is a sugar acid derived from glucose and is an important intermediate in the biosynthesis of ascorbic acid (vitamin C) in many organisms. This compound is known for its role in the metabolic pathway that converts glucose to ascorbic acid, which is essential for various physiological functions.
准备方法
Synthetic Routes and Reaction Conditions: L-Gulonic acid can be synthesized through the oxidation of L-gulose. The oxidation process typically involves the use of oxidizing agents such as nitric acid or bromine water. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of the aldehyde group to a carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. One common method is the biotransformation of L-sorbose to 2-keto-L-gulonic acid using a mixed culture of Ketogulonicigenium vulgare and Bacillus spp. This process has been optimized over the years to enhance yield and efficiency .
化学反应分析
Types of Reactions: L-Gulonic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to L-gulono-1,4-lactone, another intermediate in the ascorbic acid pathway.
Esterification: this compound can react with alcohols to form esters, such as methyl 2-keto-L-gulonate.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, hydrogen gas.
Catalysts for Esterification: Heteropoly acids like potassium 12-phosphotungstate.
Major Products:
3-Keto-L-gulonic acid: Formed through oxidation.
L-Gulono-1,4-lactone: Formed through reduction.
Methyl 2-keto-L-gulonate: Formed through esterification.
科学研究应用
L-Gulonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of ascorbic acid and other related compounds.
Medicine: It is studied for its potential therapeutic effects and its role in preventing scurvy, a disease caused by vitamin C deficiency.
作用机制
L-Gulonic acid exerts its effects primarily through its role in the biosynthesis of ascorbic acid. The compound is converted to 3-keto-L-gulonic acid, which is then decarboxylated to L-xylulose. This intermediate is further processed to produce ascorbic acid. The key enzyme involved in this pathway is L-gulono-1,4-lactone oxidase, which catalyzes the final step in the conversion of L-gulono-1,4-lactone to ascorbic acid .
相似化合物的比较
D-Gluconic acid: Another sugar acid derived from glucose, but it does not play a direct role in ascorbic acid biosynthesis.
L-Gulono-1,4-lactone: An intermediate in the ascorbic acid pathway, closely related to L-Gulonic acid.
This compound’s unique position in the metabolic pathway of ascorbic acid synthesis highlights its importance in both biological and industrial contexts.
属性
CAS 编号 |
526-97-6 |
|---|---|
分子式 |
C6H12O7 |
分子量 |
196.16 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |
InChI 键 |
RGHNJXZEOKUKBD-KLVWXMOXSA-N |
手性 SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
| 526-97-6 | |
同义词 |
gulonate gulonic acid gulonic acid, (L)-isomer gulonic acid, ion (1-), (L)-isomer gulonic acid, monosodium salt, (L)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



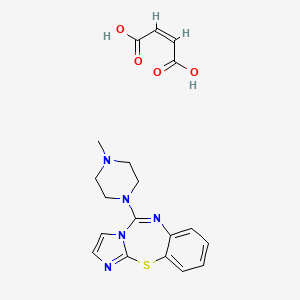

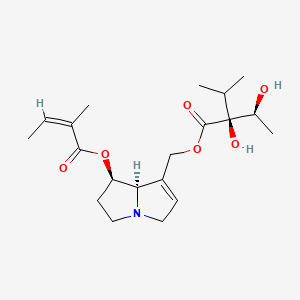
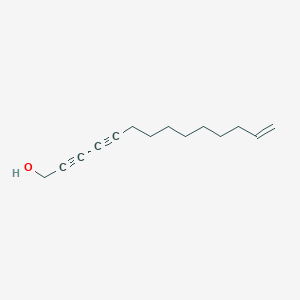
![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)
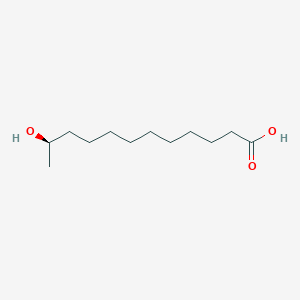
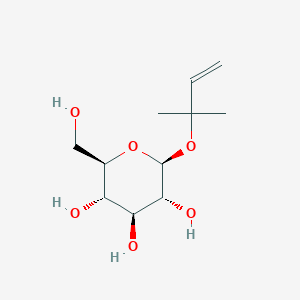
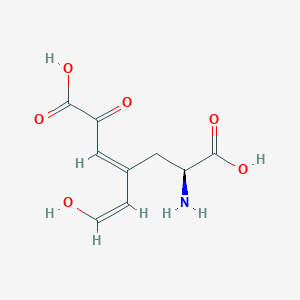
![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)


![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)
